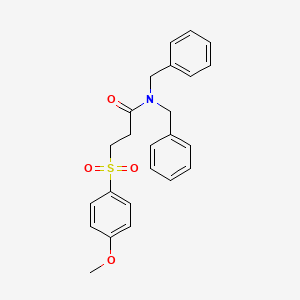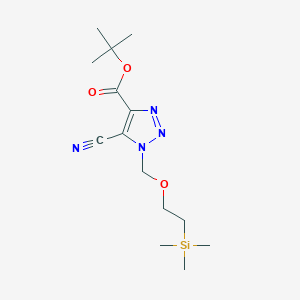![molecular formula C16H22N2O3S B2554516 N-[4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-yl]prop-2-enamide CAS No. 2305537-94-2](/img/structure/B2554516.png)
N-[4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a thiophene ring, a morpholine moiety, and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-yl]prop-2-enamide typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions. The morpholine moiety can be introduced through a nucleophilic substitution reaction, where morpholine reacts with an appropriate electrophile, such as a halogenated thiophene derivative.
The final step involves the formation of the prop-2-enamide group through an amide coupling reaction. This can be achieved by reacting the intermediate compound with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of N-[4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-yl]prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-yl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-[4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-yl]butanamide: Similar structure but with a butanamide group instead of a prop-2-enamide group.
Uniqueness
N-[4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the prop-2-enamide group, in particular, may enhance its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-[4-(2-methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-4-13(19)17-15-14(12(10-22-15)9-11(2)3)16(20)18-5-7-21-8-6-18/h4,10-11H,1,5-9H2,2-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMFSQYAHWBWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CSC(=C1C(=O)N2CCOCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone](/img/structure/B2554434.png)
![ethyl 2-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2554435.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2554436.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropanecarbonyl-4,5-dihydro-1H-imidazole](/img/structure/B2554438.png)

![4-{2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2554440.png)
![2-phenoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide](/img/structure/B2554441.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2554445.png)
![tert-Butyl N-[(1H-1,2,3-benzotriazol-1-yl({[(tert-butoxy)carbonyl]imino})methyl]carbamate](/img/structure/B2554448.png)

![3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2554450.png)
![Cyclohexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2554454.png)
